![molecular formula C17H19NO3 B12606676 [2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid CAS No. 918343-19-8](/img/structure/B12606676.png)
[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid: is an organic compound with a complex structure that includes a pyridine ring substituted with a tert-butylphenoxy group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid typically involves the following steps:
Formation of the tert-butylphenoxy group: This can be achieved through the reaction of tert-butylphenol with a suitable halogenated pyridine derivative under basic conditions.
Coupling with acetic acid: The resulting intermediate is then coupled with acetic acid or its derivatives using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of [2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid: can be compared with other similar compounds, such as:
[2-(2-tert-Butylphenoxy)pyridin-3-yl]boronic acid: Similar structure but with a boronic acid group instead of an acetic acid moiety.
[2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl]acetic acid: Contains a pyrazole ring and a piperidine moiety, used in PROTAC development.
2-(Pyridin-3-yl)acetic acid: Lacks the tert-butylphenoxy group, simpler structure.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
918343-19-8 |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
2-[2-(2-tert-butylphenoxy)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)13-8-4-5-9-14(13)21-16-12(11-15(19)20)7-6-10-18-16/h4-10H,11H2,1-3H3,(H,19,20) |
InChI 键 |
CBUILSPVAKPEHV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Benzo[a]pentacen-3-yl)ethan-1-one](/img/structure/B12606596.png)
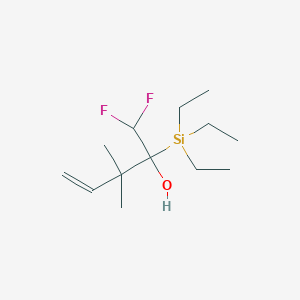
![3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606611.png)
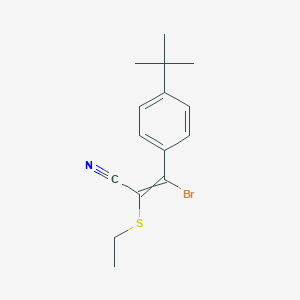
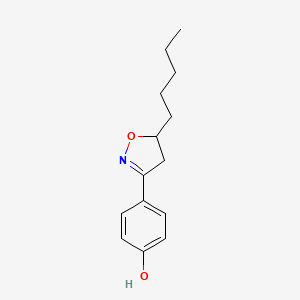


![5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12606641.png)
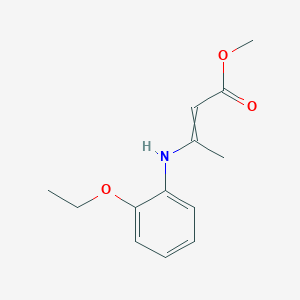

![2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran](/img/structure/B12606653.png)
![7-[(3,5-Difluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12606659.png)
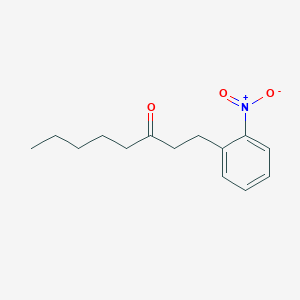
![[7-(trifluoromethyl)-9H-carbazol-3-yl]urea](/img/structure/B12606671.png)
